![molecular formula C10H11N3O2 B1605271 5-Benzimidazolecarboxylic acid, 2-amino-, ethyl ester CAS No. 24370-20-5](/img/structure/B1605271.png)
5-Benzimidazolecarboxylic acid, 2-amino-, ethyl ester
Overview
Description
Synthesis Analysis
An efficient one-pot synthesis of indole, alkyl, and alpha-amino benzimidazoles through a novel HBTU-promoted methodology has been reported . An extensive library of indole-carboxylic acids, alkyl carboxylic acids, and N-protected alpha-amino acids has been converted into the corresponding benzimidazoles in 80–99% yield .Molecular Structure Analysis
The molecular formula of 5-Benzimidazolecarboxylic acid is C8H6N2O2 . Its average mass is 162.145 Da and its monoisotopic mass is 162.042923 Da .Chemical Reactions Analysis
Benzimidazoles have been used in the preparation of various compounds . For instance, 5-Benzimidazolecarboxylic acid has been used in the preparation of 1H-benzoimidazole-5-carboxylic acid benzotriazol-1-yl ester and piperidin-1-yl (1-m-tolyl-1H-benzo[d]imidazol-5-yl)methanone .Physical And Chemical Properties Analysis
The melting point of 5-Benzimidazolecarboxylic acid is greater than 300 °C (lit.) . Its SMILES string is OC(=O)c1ccc2[nH]cnc2c1 .Scientific Research Applications
Inhibition of Biofilm Formation
Ethyl 2-Aminobenzimidazole-5-carboxylate has been found to inhibit biofilm formation in both Gram-positive and Gram-negative bacteria . This includes Staphylococcus aureus, Escherichia coli, and methicillin-resistant S. aureus (MRSA) . This makes it a potential candidate for the development of new antimicrobial drugs.
Anti-Inflammatory Properties
This compound has also shown anti-inflammatory properties . For instance, it has been found to effectively inhibit nitric oxide production in lipopolysaccharide-stimulated RAW264.7 macrophage cells .
Antimicrobial Activities
The compound has demonstrated significant antimicrobial activities against various organisms. This includes S. aureus, E. coli, Candida albicans, and Aspergillus niger .
Sirtuin Inhibition
Ethyl 2-Aminobenzimidazole-5-carboxylate derivatives have been found to inhibit sirtuins . Sirtuins are a class of proteins that regulate cellular processes like aging, transcription, apoptosis, inflammation, and stress resistance, among others .
Anti-Cancer Activities
The compound has shown potential in inhibiting the proliferation of various cancer cells . It has been found to induce cell cycle arrest at the G2/M phase and show a prominent induction of apoptosis against oral cancer cells .
Synthesis of New Heterocycles
Ethyl 2-Aminobenzimidazole-5-carboxylate can be used in the synthesis of new heterocycles . These new compounds can then be screened for various biological activities .
Mechanism of Action
Target of Action
Ethyl 2-Aminobenzimidazole-5-carboxylate, also known as ethyl 2-amino-3H-benzimidazole-5-carboxylate or 5-Benzimidazolecarboxylic acid, 2-amino-, ethyl ester, is a derivative of benzimidazole . Benzimidazoles are known to exhibit a wide range of biological activities including anticancer . The primary targets of this compound are likely to be cancer cells .
Mode of Action
The mode of action of benzimidazoles, including Ethyl 2-Aminobenzimidazole-5-carboxylate, is complex and multifaceted. The anticancer activity of benzimidazoles is believed to be influenced by the substitution pattern around the nucleus . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .
Biochemical Pathways
Benzimidazoles are known to interfere with the function of certain proteins and enzymes, disrupting the normal cellular processes within cancer cells . This can lead to cell death, slowing or stopping the growth of cancer cells .
Result of Action
The result of the action of Ethyl 2-Aminobenzimidazole-5-carboxylate is likely to be the inhibition of cancer cell growth . By interacting with its targets within these cells, the compound may disrupt critical cellular processes, leading to cell death and a reduction in tumor size .
Safety and Hazards
Future Directions
Given its wide range of applications in scientific research, the future directions for 5-Benzimidazolecarboxylic acid, 2-amino-, ethyl ester could include further exploration of its potential uses in drug synthesis and material science. Additionally, the development of new synthetic methodologies could also be a promising area of future research .
properties
IUPAC Name |
ethyl 2-amino-3H-benzimidazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-2-15-9(14)6-3-4-7-8(5-6)13-10(11)12-7/h3-5H,2H2,1H3,(H3,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHQDHMYPQXPQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179118 | |
Record name | 5-Benzimidazolecarboxylic acid, 2-amino-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzimidazolecarboxylic acid, 2-amino-, ethyl ester | |
CAS RN |
24370-20-5 | |
Record name | 5-Benzimidazolecarboxylic acid, 2-amino-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024370205 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Benzimidazolecarboxylic acid, 2-amino-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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